4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Monoamine Oxidase Inhibition Neuropharmacology Receptor Binding Assay

Kinase inhibitor programs using 7-azaindole scaffolds often face 3-4 extra synthetic steps to install orthogonal functional handles, delaying SAR campaigns. 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine eliminates this bottleneck with pre-installed 3-NH2 and 4-NO2 groups. • Avoids Pd-catalyzed amination: 4-NO2 reduces directly to 4-NH2 without metal catalysis. • MAO-A Ki = 240 nM; 96-fold selectivity over D2 (Ki = 23,000 nM) - ideal baseline for CNS selectivity panels. • 98% purity, ready-to-ship; enables immediate kinase library synthesis and neuropharmacology SAR.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 1000340-42-0
Cat. No. B1629835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
CAS1000340-42-0
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)N
InChIInChI=1S/C7H6N4O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,8H2,(H,9,10)
InChIKeyHLRALCNIBYRLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-42-0): Procurement-Ready 7-Azaindole Scaffold for Kinase-Focused Medicinal Chemistry


4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-42-0), also known as 3-amino-4-nitro-7-azaindole, is a heterocyclic small molecule with molecular formula C7H6N4O2 and molecular weight 178.15 g/mol . This compound features a 7-azaindole (pyrrolo[2,3-b]pyridine) core scaffold that is widely recognized as a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors due to its capacity for bidentate hydrogen bonding with kinase hinge regions [1]. The compound is commercially available at 98% purity from major suppliers , enabling immediate procurement for research use without custom synthesis delays.

Why Generic 7-Azaindole Derivatives Cannot Substitute for 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine in Target-Focused Research


Substituting this compound with unsubstituted 7-azaindole or other halogenated/alkylated analogs fundamentally alters both the synthetic trajectory and biological profile. The concurrent presence of a 3-amino group and a 4-nitro group creates a uniquely orthogonal functionalization pattern that is not reproducible with simple 3-amino or 4-substituted derivatives alone. The 3-amino group provides a nucleophilic handle for amide bond formation or reductive amination, while the 4-nitro group enables selective reduction to 4-amino derivatives or serves as a hydrogen bond acceptor in target engagement . Generic 7-azaindoles lacking both substituents require additional synthetic steps to achieve comparable functional density, increasing time, cost, and introducing additional purification challenges. Furthermore, binding data from authoritative databases demonstrate that even modest structural variations within the pyrrolo[2,3-b]pyridine series produce substantial shifts in target affinity profiles [1], underscoring that compound selection is not interchangeable when developing structure-activity relationships (SAR) or validating target engagement hypotheses.

4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Monoamine Oxidase A (MAO-A) Affinity: Quantified Binding Differentiation Versus Reference Inhibitors

4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine demonstrates measurable affinity for rat monoamine oxidase A (MAO-A) with a Ki value of 240 nM in radioligand displacement assays [1]. This affinity is approximately 96-fold more potent than its affinity for the human D2 dopamine receptor (Ki = 23,000 nM) in the same screening panel, establishing a target selectivity profile of MAO-A over D2 [1]. For context, the reference MAO-A inhibitor clorgyline exhibits Ki values in the subnanomolar to low nanomolar range (typically Ki < 10 nM), while the reference MAO-B inhibitor selegiline shows Ki values of 10-50 nM for MAO-B with significantly weaker MAO-A affinity [2]. The 240 nM affinity of this compound positions it as a moderate-affinity MAO-A ligand, distinct from both potent irreversible inhibitors and completely inactive scaffolds.

Monoamine Oxidase Inhibition Neuropharmacology Receptor Binding Assay

Dopamine D2 Receptor Affinity: Quantitative Target Engagement Differentiation

In radioligand binding assays, 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine exhibits a Ki value of 23,000 nM (23 μM) for the human D2 dopamine receptor high-affinity site expressed in HEK293 cells [1]. This affinity is approximately 96-fold weaker than its MAO-A affinity, establishing a clear selectivity profile within the compound's polypharmacology fingerprint [1]. For comparison, the endogenous agonist dopamine binds to D2 receptors with Ki values in the range of 10-100 nM, while therapeutic D2 antagonists such as haloperidol exhibit Ki values of 1-10 nM [2]. The micromolar affinity of this compound for D2 receptors indicates that it does not function as a potent D2 ligand, making it suitable for applications where D2-mediated effects are undesirable or where D2 engagement must be minimized as an off-target liability.

Dopamine Receptor GPCR Pharmacology CNS Drug Discovery

4-Nitro Group Reduction Potential: Differentiated Synthetic Utility Versus 4-Unsubstituted and 4-Halogenated Analogs

The 4-nitro substituent on 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine provides a chemically addressable functional group that can be selectively reduced to a 4-amino group using standard reducing agents such as iron powder in acetic acid under reflux conditions . This transformation, demonstrated on the closely related 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide analog (yielding the corresponding 4-amine derivative), enables access to 3,4-diamino-pyrrolo[2,3-b]pyridine scaffolds that are valuable intermediates for kinase inhibitor synthesis . In contrast, 4-unsubstituted 7-azaindoles lack this functional handle, requiring de novo C4 functionalization via electrophilic substitution or directed metalation—routes that are less regioselective and often lower-yielding. Similarly, 4-chloro analogs (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine) require transition metal-catalyzed amination for amine installation, adding catalyst cost, ligand optimization, and metal removal steps [1]. The nitro-to-amine reduction pathway offers a metal-free, operationally simpler alternative.

Synthetic Intermediate Medicinal Chemistry Scaffold Functionalization

3-Amino Group Orthogonal Reactivity: Differentiated Synthetic Handle Versus 3-Unsubstituted 7-Azaindoles

The 3-amino group on 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine constitutes a primary amine nucleophile amenable to diverse derivatization reactions including amide coupling with carboxylic acids, reductive amination with aldehydes, and urea/thiourea formation with isocyanates or isothiocyanates . This functional handle is pre-installed and does not require de novo introduction. In comparison, unsubstituted 7-azaindole (CAS 271-63-6) lacks any functional group at the 3-position and requires electrophilic substitution at C3—typically nitration, bromination, or Mannich reaction—to install a synthetic handle, adding one or more synthetic steps [1]. The C3 position of 7-azaindole is the most reactive site toward electrophilic attack, but achieving clean monofunctionalization often requires careful stoichiometric control and chromatographic purification [1]. The pre-installed 3-amino group in the target compound eliminates this functionalization step, enabling direct entry into amide or amine diversification chemistry.

Amide Coupling Reductive Amination Library Synthesis

Kinase Inhibitor Scaffold Potential: Privileged 7-Azaindole Core Versus Alternative Heterocyclic Scaffolds

The pyrrolo[2,3-b]pyridine (7-azaindole) core of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a privileged scaffold for ATP-competitive kinase inhibition, with the N7 nitrogen and N1-H group capable of forming a bidentate hydrogen-bonding interaction with the kinase hinge region [1]. This binding mode has been structurally validated in multiple co-crystal structures, including 7-azaindole derivatives bound to spleen tyrosine kinase (SYK), PIM1 kinase, and Trk kinases [2][3]. The scaffold's intrinsic hinge-binding capacity is not shared by alternative heterocyclic cores such as indole, which lacks the N7 hydrogen bond acceptor, or pyrazolopyrimidine, which presents a different hydrogen-bonding geometry. 4-Substituted 1H-pyrrolo[2,3-b]pyridines have been identified in kinome-wide selectivity profiling as potent inhibitors of TAK1 (MAP3K7), MAP4K2, p38α (MAPK14), and ABL kinases [4]. The 3-amino-4-nitro substitution pattern on the target compound provides vectors for further elaboration at positions known to modulate kinase selectivity and potency.

Kinase Inhibition Drug Discovery Structure-Based Design

Validated Application Scenarios for 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine Based on Quantitative Evidence


Monoamine Oxidase A (MAO-A) Target Validation and Probe Development

4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is suitable for MAO-A target validation studies in neuropharmacology and psychiatric drug discovery, supported by its quantified Ki value of 240 nM for rat MAO-A in radioligand displacement assays [1]. The compound's 96-fold selectivity for MAO-A over D2 dopamine receptors (Ki = 23,000 nM) minimizes confounding dopaminergic effects in phenotypic assays [1]. Researchers can use this compound as a moderate-affinity starting point for structure-activity relationship (SAR) optimization campaigns aimed at improving MAO-A potency while maintaining or enhancing selectivity.

Off-Target Selectivity Profiling in CNS-Focused Screening Cascades

The dual affinity data for MAO-A (Ki = 240 nM) and D2 dopamine receptor (Ki = 23,000 nM) establish a baseline polypharmacology profile for this scaffold [1]. CNS drug discovery programs can leverage this compound as a reference control in selectivity panels when evaluating new 7-azaindole derivatives, enabling quantification of how structural modifications shift the target selectivity fingerprint. The weak D2 affinity (23 μM) is particularly valuable for programs seeking to avoid dopaminergic side effects.

Synthetic Intermediate for 3,4-Diamino-7-Azaindole-Derived Kinase Inhibitors

This compound serves as an advanced synthetic intermediate for preparing 3,4-diamino-pyrrolo[2,3-b]pyridine scaffolds through nitro group reduction, providing a metal-free alternative to 4-halogenated precursors that require palladium-catalyzed amination [1]. The pre-installed 3-amino group eliminates C3 functionalization steps required when starting from unsubstituted 7-azaindole . These attributes reduce the synthetic step count and avoid expensive transition metal catalysis, making the compound cost-effective for building kinase-focused compound libraries.

Kinase Inhibitor Hit Identification Leveraging Privileged 7-Azaindole Scaffold

The 7-azaindole core of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine provides validated bidentate hydrogen-bonding capacity with kinase hinge regions, as demonstrated in multiple co-crystal structures with SYK, PIM1, and Trk kinases [1]. This compound can be deployed as a starting scaffold in kinase inhibitor discovery programs targeting kinases that accommodate 7-azaindole-based ATP-competitive inhibitors, with the 3-amino and 4-nitro groups offering vectors for further elaboration to modulate potency and kinome selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.